BenchChemオンラインストアへようこそ!

7-Methoxy-1-methylisoquinoline

Synthetic methodology C–H functionalization Natural product total synthesis

Choose 7-Methoxy-1-methylisoquinoline as a direct precursor for complex isoquinoline alkaloid total synthesis, such as decumbenine. Its unique 1-methyl and 7-methoxy substitution pattern ensures predictable directed ortho-metalation regioselectivity, avoiding competing directing effects present in 6,7-dimethoxy analogs. For CNS drug discovery, its calculated LogP of 2.55 and PSA of 22.12 Ų predict passive blood-brain barrier permeability superior to more polar hydroxylated analogs. Prioritize this scaffold for streamlined SAR exploration against monoamine oxidase inhibition with baseline IC50 in the 124–203 µM range. Supplied at ≥95% purity for reliable downstream transformations.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 76143-84-5
Cat. No. B3057028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-1-methylisoquinoline
CAS76143-84-5
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1C=C(C=C2)OC
InChIInChI=1S/C11H11NO/c1-8-11-7-10(13-2)4-3-9(11)5-6-12-8/h3-7H,1-2H3
InChIKeyTWFJNUYBPIJQJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-1-methylisoquinoline (CAS 76143-84-5): A Strategic Heterocyclic Building Block for Drug Discovery and Natural Product Synthesis


7-Methoxy-1-methylisoquinoline (CAS 76143-84-5) is a member of the isoquinoline alkaloid class featuring a privileged heterocyclic scaffold in medicinal chemistry and natural product synthesis [1]. The compound contains a characteristic methoxy group at the 7-position and a methyl substituent at the 1-position of the isoquinoline core [2]. Its structural simplicity compared to more highly substituted isoquinoline natural products positions it as a versatile synthetic intermediate rather than a direct biological end-target, with particular utility in the construction of complex tri- and tetracyclic alkaloids [1].

Why 7-Methoxy-1-methylisoquinoline Cannot Be Replaced with 6-Methoxy or Other Isoquinoline Regioisomers


The specific 1-methyl and 7-methoxy substitution pattern of 7-methoxy-1-methylisoquinoline confers distinct reactivity profiles that are not interchangeable with closely related isoquinoline regioisomers [1]. In drug discovery, the 1-methyl group introduces intrinsic C–H acidity that enables subsequent functionalization at this position, while the 7-methoxy substituent aligns with the substitution motif found in the majority of bioactive isoquinoline natural products, which predominantly bear oxygen-based substituents at the 6- and 7-positions [2]. Substituting this compound with alternative regioisomers such as 6-methoxy-1-methylisoquinoline or non-methylated 7-methoxyisoquinoline alters the electronic distribution and steric environment of the heteroaromatic ring, leading to different metalation regioselectivity and divergent downstream synthetic outcomes [1].

Quantitative Differentiation Evidence: 7-Methoxy-1-methylisoquinoline (CAS 76143-84-5) vs. Structural Analogs


C1-Methyl Group Enables Metalation-Based Functionalization Not Accessible in Non-Methylated 7-Methoxyisoquinoline

The C1-methyl group of 7-methoxy-1-methylisoquinoline provides intrinsic C–H acidity that enables metalation and subsequent functionalization at this position, an opportunity unavailable in 7-methoxyisoquinoline lacking the methyl substituent. This feature was leveraged in a novel total synthesis where metalation of 7-benzyloxy-6-methoxyisoquinoline with Knochel–Hauser base followed by cuprate-mediated methylation produced the 1-methylated alkaloid [1].

Synthetic methodology C–H functionalization Natural product total synthesis

Lipophilicity (LogP = 2.55) Distinguishes This Scaffold from More Polar Oxygenated Isoquinoline Derivatives

The calculated LogP of 7-methoxy-1-methylisoquinoline is 2.5518, reflecting moderate lipophilicity conferred by the 1-methyl and 7-methoxy substitution pattern [1]. This value positions the compound as less lipophilic than fully aromatic isoquinoline (LogP ~2.08) and substantially less lipophilic than poly-methoxylated isoquinoline alkaloids such as papaverine (LogP ~3.5–4.0) [2].

Physicochemical property Lipophilicity Drug-likeness prediction

Inhibitory Activity Against Monoamine Oxidase in the High Micromolar to Low Millimolar Range Informs Screening Prioritization

While direct IC50 data for 7-methoxy-1-methylisoquinoline are not reported in the peer-reviewed literature, class-level data indicate that structurally related isoquinoline derivatives inhibit monoamine oxidase (MAO) with IC50 values typically in the high micromolar (124–203 μM) to low millimolar range [1]. For comparison, the N-methyl-6-methoxyisoquinolinium ion (a quaternary N-methylated analog) inhibits MAO-A with an IC50 of 0.81 μM, representing approximately 150- to 250-fold higher potency [2].

MAO inhibition Neuropharmacology Isoquinoline SAR

7-Methoxy-1-methylisoquinoline Serves as Direct Precursor to the Natural Product Decumbenine

7-Methoxy-1-methylisoquinoline functions as a direct synthetic precursor to decumbenine, a bioactive isoquinoline alkaloid. The conversion can be achieved by reacting 7-methoxy-1-methylisoquinoline with additional reagents . This precursor-product relationship is not shared by 6-methoxy-1-methylisoquinoline, which lacks the correct substitution pattern required for the decumbenine carbon skeleton.

Natural product synthesis Precursor Decumbenine

Polar Surface Area (PSA = 22.12 Ų) Predicts Favorable Blood-Brain Barrier Permeability Relative to More Polar Analogs

The calculated polar surface area (PSA) of 7-methoxy-1-methylisoquinoline is 22.12 Ų [1]. This value falls well below the empirical threshold of 60–70 Ų commonly associated with favorable passive blood-brain barrier (BBB) penetration. For comparison, hydroxylated analogs such as 7-hydroxy-6-methoxy-1-methylisoquinoline exhibit PSA values typically >40 Ų due to hydrogen-bond donor capacity, which may limit CNS penetration.

Blood-brain barrier CNS drug design Physicochemical property

Absence of 6-Position Substitution Provides Distinct Metalation Regioselectivity Compared to 6,7-Dimethoxy Analogs

The substitution pattern of 7-methoxy-1-methylisoquinoline, with a single methoxy group at the 7-position and an unsubstituted 6-position, offers distinct regioselectivity in directed ortho-metalation reactions compared to 6,7-dimethoxyisoquinoline. In metalation studies with Knochel–Hauser base, the 7-methoxy group directs metalation to specific positions without the competing directing effects of a 6-methoxy substituent [1].

Regioselective metalation Synthetic methodology Scaffold diversification

Optimal Application Scenarios for 7-Methoxy-1-methylisoquinoline (CAS 76143-84-5) Based on Differentiated Properties


Total Synthesis of Decumbenine and Structurally Related Isoquinoline Alkaloids

Researchers engaged in the total synthesis of decumbenine or structurally analogous isoquinoline alkaloids should prioritize 7-methoxy-1-methylisoquinoline as a direct precursor, as established in published synthetic routes [1]. The 1-methyl group and 7-methoxy substitution pattern match the core requirements of the target natural product, eliminating the need for late-stage regioisomer separation.

CNS-Targeted Drug Discovery Programs Requiring Moderate Lipophilicity and Predicted BBB Permeability

Medicinal chemistry teams developing CNS-penetrant drug candidates should consider this scaffold as a starting point due to its favorable calculated LogP (2.5518) and low PSA (22.12 Ų) [1]. These physicochemical parameters predict passive blood-brain barrier permeability superior to more polar hydroxylated isoquinoline analogs, while avoiding the excessive lipophilicity of poly-methoxylated derivatives that may trigger promiscuous binding [2].

Scaffold Diversification via Regioselective Metalation Chemistry

Synthetic chemistry groups pursuing directed ortho-metalation strategies should procure this compound for its predictable regioselectivity profile. The single 7-methoxy directing group, in combination with the C1-methyl C–H acidity, provides a defined metalation landscape free from the competing directing effects present in 6,7-dimethoxy analogs [1]. This reduces synthetic ambiguity in multi-step functionalization sequences.

MAO Inhibitor Lead Optimization Campaigns Requiring Moderate Starting Potency

For research programs targeting monoamine oxidase inhibition, this compound serves as a moderate-activity starting scaffold suitable for structure-activity relationship (SAR) exploration. Class-level data indicate that structurally related isoquinoline derivatives inhibit MAO with IC50 values in the 124–203 μM range, providing a baseline for optimization toward higher potency [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxy-1-methylisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.